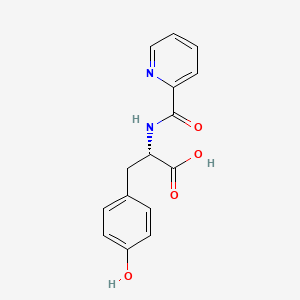![molecular formula C14H15NO2S B7463514 2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine, commonly referred to as DMS-1, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfones and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学研究应用
DMS-1 has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer properties. Studies have shown that DMS-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation. In material science, DMS-1 has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, DMS-1 has been used as a reagent for the synthesis of various organic compounds.
作用机制
The mechanism of action of DMS-1 is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. DMS-1 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMS-1 has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMS-1 can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DMS-1 can inhibit the growth of tumors in animal models. DMS-1 has also been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the advantages of using DMS-1 in lab experiments is its high purity and stability. DMS-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DMS-1 is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
未来方向
There are several future directions for research on DMS-1. One area of interest is the development of novel anticancer drugs based on the structure of DMS-1. Another area of interest is the synthesis of new materials with unique properties using DMS-1 as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMS-1 and its potential applications in other fields of scientific research.
In conclusion, DMS-1 is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis, make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of DMS-1 involves the reaction of 2-chloropyridine with 3,4-dimethylbenzylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DMS-1 as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-7-13(9-12(11)2)10-18(16,17)14-5-3-4-8-15-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWZBLGPSVXDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS(=O)(=O)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


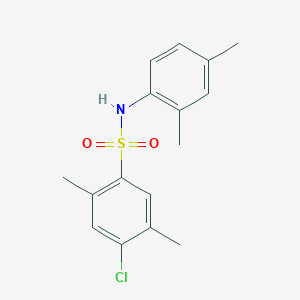

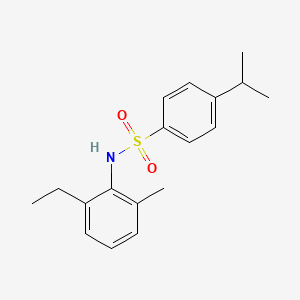
![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)



![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)
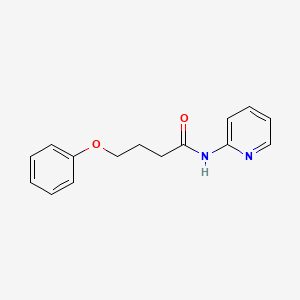
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
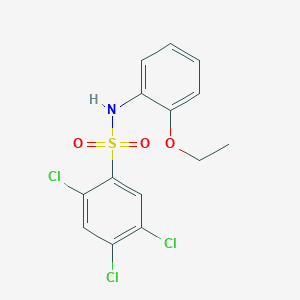
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
